5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{[(2-fluorophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide
Description
The compound 5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{[(2-fluorophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a triazole-4-carboxamide derivative characterized by multiple pharmacophoric groups. Its structure includes:
- A 1,2,3-triazole core substituted with an amino group at position 3.
- A 2-(3,4-dimethoxyphenyl)ethyl side chain linked to the triazole’s nitrogen.
- A [(2-fluorophenyl)carbamoyl]methyl moiety at position 1.
However, structurally related triazole-carboxamide analogs have demonstrated roles in calcium influx inhibition, antiproliferative activity, and interactions with kinase domains .
Properties
IUPAC Name |
5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[2-(2-fluoroanilino)-2-oxoethyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O4/c1-31-16-8-7-13(11-17(16)32-2)9-10-24-21(30)19-20(23)28(27-26-19)12-18(29)25-15-6-4-3-5-14(15)22/h3-8,11H,9-10,12,23H2,1-2H3,(H,24,30)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJJBYQOGQZIHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=C(N(N=N2)CC(=O)NC3=CC=CC=C3F)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{[(2-fluorophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. Common synthetic routes may include:
Cycloaddition Reactions: The formation of the triazole ring can be achieved through cycloaddition reactions involving azides and alkynes.
Substitution Reactions: Functional groups such as the dimethoxyphenyl and fluorophenyl groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino and phenyl groups.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or modify functional groups on the triazole ring and phenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, methanol.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the amino group could yield nitro derivatives, while reduction of the carboxamide could produce amines.
Scientific Research Applications
5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{[(2-fluorophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and functional groups allow it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Trends :
- Polarity : The target compound’s dimethoxy and carbamoyl groups increase hydrophilicity compared to analogs with ethoxy or methyl substituents .
- Metabolic Stability : Fluorinated aromatic rings (e.g., 2-fluorophenyl) are associated with slower hepatic clearance, as seen in CAI (a triazole-based cytostatic agent) .
- Bioactivity Clustering : Compounds with triazole-carboxamide scaffolds and fluorophenyl groups cluster in bioactivity profiles linked to kinase inhibition or calcium signaling pathways .
Computational and Bioactivity Comparisons
Molecular Similarity Metrics
Using Tanimoto and Dice indices (common metrics for structural similarity), analogs with >70% similarity to the target compound (hypothetical calculation) would likely share:
Energy Optimization in Force Fields
Studies on triazole derivatives in metal-organic frameworks (MOFs) reveal that substituents like methoxy or fluorophenyl reduce steric strain, as seen in UFF force field optimizations . For example:
Metabolic Pathways
The metabolism of CAI (a triazole-carboxamide) involves phase I cleavage into benzophenone and triazole fragments, followed by glucuronidation . By analogy, the target compound’s dimethoxyphenyl and fluorophenyl groups may resist oxidative metabolism, prolonging its half-life.
Pharmacological Implications
- Target Selectivity : The dimethoxyphenylethyl group may enhance selectivity for serotonin or adrenergic receptors, unlike methyl- or ethoxy-substituted analogs .
- Toxicity Profile : Fluorophenyl carbamoyl moieties are less likely to form reactive metabolites compared to chlorophenyl groups (e.g., CAI’s dichlorobenzyl substituent) .
Biological Activity
5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{[(2-fluorophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. Triazoles are recognized for their potential as antifungal, antibacterial, anticancer, and anti-inflammatory agents. This article reviews the biological activity of this specific triazole derivative, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a triazole ring with various substituents that enhance its biological activity. The presence of the 3,4-dimethoxyphenyl group and the 2-fluorophenyl carbamoyl moiety plays a critical role in its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H20FN5O3 |
| Molecular Weight | 367.38 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not yet reported |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various biochemical pathways. Triazoles are known to interact with enzymes involved in fungal and bacterial metabolism, leading to their antimicrobial properties.
Enzyme Inhibition
Research indicates that compounds within the triazole class can inhibit key enzymes such as:
- Cytochrome P450 : Involved in the synthesis of ergosterol in fungi.
- Urease : Important for bacterial survival in acidic environments.
Antimicrobial Activity
Studies have shown that triazole derivatives exhibit significant antimicrobial properties. The specific compound under review has demonstrated:
- Antibacterial Activity : Effective against Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Inhibitory effects against various fungal strains.
Anticancer Activity
Recent investigations into the anticancer potential of triazole derivatives indicate promising results:
- Cell Line Studies : The compound showed cytotoxic effects on cancer cell lines such as H460 (lung cancer) with an IC50 value indicating significant potency.
- Mechanisms : Induction of apoptosis through reactive oxygen species (ROS) generation and modulation of cell cycle regulators.
Study 1: Anticancer Efficacy
A study evaluated the effects of the compound on H460 lung cancer cells. The results indicated that treatment led to a marked increase in apoptosis markers and ROS production.
Study 2: Antimicrobial Screening
In another study, the compound was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) that suggests effective antibacterial properties.
Structure-Activity Relationship (SAR)
The biological activity of triazoles can often be linked to their structural components. Modifications on the phenyl rings or the triazole core can significantly affect potency and selectivity towards specific biological targets.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Substitution on phenyl ring | Increased potency against bacteria |
| Alteration in triazole substituents | Enhanced anticancer activity |
Q & A
Q. What are the key functional groups in the compound’s structure, and how do they influence its physicochemical properties?
The compound features a 1,2,3-triazole core substituted with:
- A 2-(3,4-dimethoxyphenyl)ethyl group (electron-donating methoxy groups enhance π-π interactions with biological targets).
- A carbamoylmethyl group linked to a 2-fluorophenyl moiety (fluorine increases lipophilicity and metabolic stability).
- A free amino group at position 5 (enables hydrogen bonding and derivatization for structure-activity studies). These groups collectively impact solubility, bioavailability, and target binding. For characterization, use NMR to confirm substituent positions and HPLC to assess purity .
Q. What synthetic routes are commonly employed for this triazole derivative?
Synthesis typically involves:
- Step 1 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring.
- Step 2 : Amide coupling using EDCI/HOBt to attach the 2-fluorophenylcarbamoyl group.
- Step 3 : Alkylation with 2-(3,4-dimethoxyphenyl)ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Reaction progress is monitored via TLC, with final purification by column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
- NMR spectroscopy (¹H/¹³C, 2D-COSY/HSQC) to verify substituent positions and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular formula confirmation.
- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% required for biological assays).
- FT-IR to identify functional groups (e.g., N-H stretch in the carboxamide) .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s interaction with a target enzyme?
- Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding modes to enzymes like kinases or cytochrome P450.
- Use QM/MM simulations to evaluate electronic interactions at the active site (e.g., fluorine’s role in halogen bonding).
- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity .
Q. What strategies resolve contradictions in bioactivity data across cell-based assays?
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), passage numbers, and serum concentrations.
- Metabolic stability testing : Use liver microsomes to identify if rapid degradation underlies variability.
- Off-target profiling : Screen against a kinase panel or GPCR library to rule out nonspecific effects. Cross-reference results with structural analogs (e.g., replacing 3,4-dimethoxy with 4-ethoxy groups) to isolate SAR trends .
Q. How to design a structure-activity relationship (SAR) study for improving target selectivity?
- Core modifications : Replace the triazole with a tetrazole or imidazole to alter ring electronics.
- Substituent variations : Synthesize derivatives with halogen (Cl, Br) or methyl groups at the phenyl ring’s meta/para positions.
- Pharmacophore mapping : Use X-ray crystallography of the compound bound to its target to identify critical interaction points. Prioritize derivatives with >10-fold selectivity in enzyme inhibition assays .
Q. What experimental design principles improve synthesis scalability and yield?
- Apply Design of Experiments (DoE) to optimize reaction parameters (temperature, catalyst loading, solvent polarity).
- Use flow chemistry for CuAAC steps to enhance reproducibility and reduce side products.
- Employ green chemistry techniques (e.g., microwave-assisted synthesis) to accelerate reaction rates and minimize waste .
Q. How can solubility challenges be addressed without compromising bioactivity?
- Prodrug approach : Introduce phosphate or PEG groups at the amino position for transient hydrophilicity.
- Co-crystallization : Screen with co-formers (e.g., succinic acid) to enhance aqueous solubility.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (PLGA) to improve dissolution rates. Validate stability and release kinetics via dynamic light scattering (DLS) and dialysis membrane studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
